

# C.I. Acid Violet 47 for staining plant cell walls

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## Compound of Interest

Compound Name: C.I. Acid Violet 47

Cat. No.: B1172477

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## Application Notes: Staining Plant Cell Walls

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the histological staining of plant cell walls. Following an extensive review of available scientific literature, it has been determined that C.I. Acid Violet 47 is not a recognized or documented stain for this application.

Therefore, this document presents established and reliable alternative methods that provide excellent differentiation of plant cell wall components:

- Toluidine Blue O: A versatile polychromatic stain useful for differentiating between various cell wall constituents.
- Safranin and Fast Green: A classic double-staining technique that provides strong contrast between lignified and cellulosic tissues.

## Toluidine Blue O (TBO) Staining

Toluidine Blue O is a cationic, metachromatic dye that binds to negatively charged molecules within the plant cell wall. Its polychromatic nature means it stains different chemical components in various colors, providing a wealth of information from a single stain. TBO is particularly effective at highlighting pectin and lignin.

## Quantitative Staining Parameters for Toluidine Blue O

Parameter	Value	Notes
Stain Concentration	0.02% - 1% (w/v) in distilled water or buffer	A 0.02% solution is often sufficient for general use. <sup>[1]</sup> A 1% solution can be used for denser tissues.
Solvent	Distilled water or Citrate Buffer (pH 4.0)	A citrate buffer can help standardize the staining results.
Incubation Time	5 minutes	This can be adjusted based on tissue thickness and density.
pH	4.0	Optimal for consistent polychromatic staining.

## Experimental Protocol: Toluidine Blue O Staining

### Materials:

- Toluidine Blue O powder
- Distilled water
- Citric acid
- Sodium citrate
- 1N HCl (for pH adjustment)
- Microcentrifuge tubes (2.0 mL)
- Pipettes
- Microscope slides and coverslips
- Mounting medium

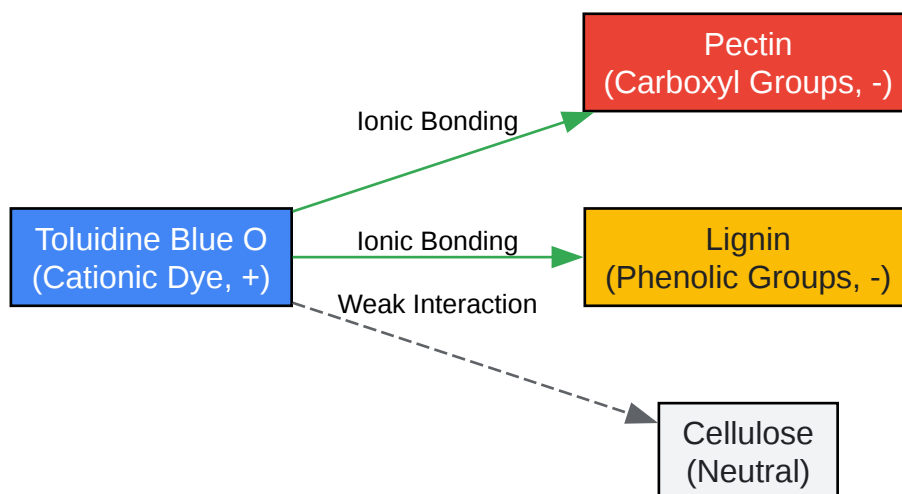
### Procedure:

- Preparation of 0.02% Toluidine Blue O Staining Solution:
  - Dissolve 0.02 g of Toluidine Blue O in 100 mL of distilled water.
  - Alternatively, for a buffered solution, prepare a citrate buffer (pH 4.0) and dissolve the TBO in the buffer.
  - The solution can be stored in a dark bottle at room temperature for up to two weeks.<sup>[1]</sup>
- Tissue Sectioning:
  - Prepare thin sections of fresh or fixed plant tissue.
- Staining:
  - Place the tissue sections in a 2.0 mL microcentrifuge tube.
  - Add 1 mL of the 0.02% Toluidine Blue O solution to the tube.
  - Gently pipette the solution up and down to ensure the sections are fully immersed.
  - Incubate at room temperature for 5 minutes, repeating the gentle pipetting once during this time.<sup>[1]</sup>
- Washing:
  - Carefully remove the staining solution.
  - Wash the sections with distilled water to remove excess stain.
- Mounting:
  - Transfer the stained sections to a microscope slide.
  - Add a drop of mounting medium and place a coverslip over the sections.
- Observation:
  - Observe under a light microscope.

## Expected Results with Toluidine Blue O

Tissue Element	Staining Color
Lignified tissue (e.g., xylem, sclerenchyma)	Green or Bluish-green
Pectin-rich tissue (e.g., parenchyma, collenchyma)	Reddish-purple
Nucleic acids	Blue

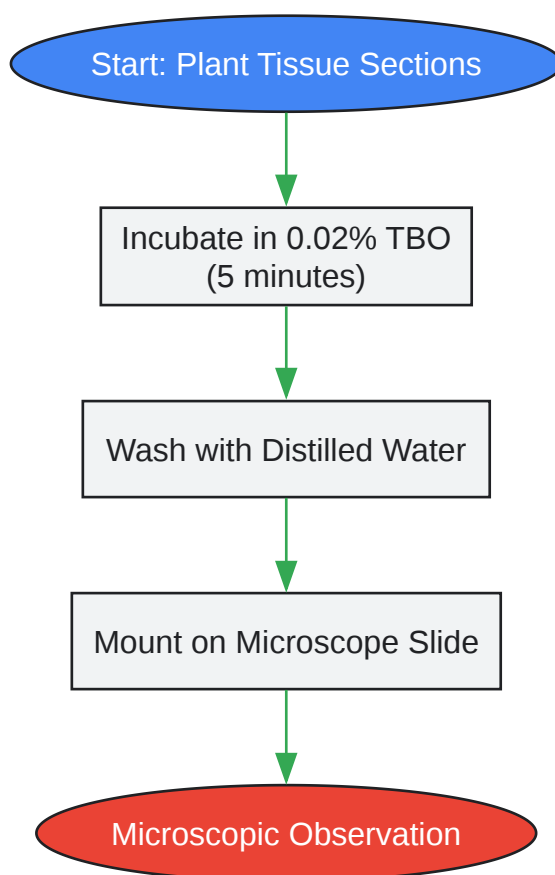
## Mechanism of Toluidine Blue O Staining



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Caption: Ionic interactions between cationic Toluidine Blue O and anionic groups in pectin and lignin.

## Experimental Workflow for Toluidine Blue O Staining



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Caption: Workflow for Toluidine Blue O staining of plant tissue sections.

## Safranin and Fast Green Staining

This is a differential staining method that is highly effective for visualizing the anatomy of plant tissues. Safranin, a basic dye, stains lignified, suberized, and cutinized cell walls red. Fast Green, an acidic dye, counterstains cellulosic cell walls and cytoplasm green.

## Quantitative Staining Parameters for Safranin and Fast Green

Parameter	Safranin	Fast Green
Stain Concentration	0.1% - 1% (w/v)	0.1% - 0.5% (w/v)
Solvent	70-95% Ethanol	95% Ethanol
Incubation Time	2 - 24 hours	10 - 30 seconds
Differentiation	Acidified alcohol (e.g., with picric acid or HCl)	1% Acetic Acid

## Experimental Protocol: Safranin and Fast Green Staining (Johansen's Method)

### Materials:

- Safranin O
- Fast Green FCF
- Ethanol (70%, 95%, 100%)
- Picric acid
- Ammonium hydroxide
- Xylene
- Mounting medium (e.g., Canada balsam)
- Microscope slides and coverslips

### Procedure:

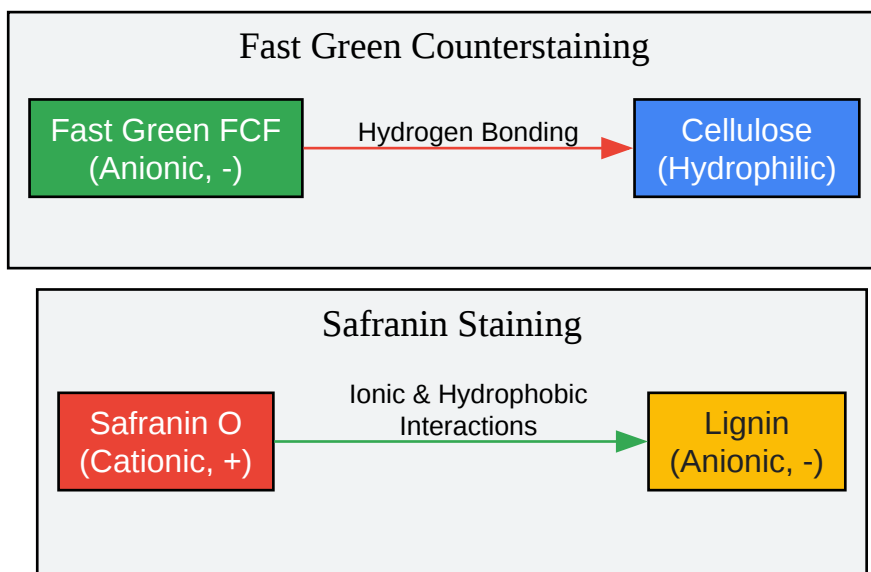
- Deparaffinization and Hydration (for embedded tissues):
  - If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded ethanol series to 70% ethanol.

- **Safranin Staining:**
  - Stain the sections in Safranin O solution for 2-24 hours. The duration depends on the tissue type and desired staining intensity.
- **Washing:**
  - Wash out excess stain with distilled water.
- **Dehydration and Differentiation:**
  - Dehydrate the sections in 95% ethanol containing 0.5% picric acid for 10 seconds.
  - Stop the differentiation by washing in 95% ethanol containing a few drops of ammonium hydroxide per 100 mL for 10 seconds to 1 minute.
  - Complete dehydration in 100% ethanol for 10 seconds.
- **Fast Green Counterstaining:**
  - Counterstain with Fast Green solution for 10-15 seconds.
- **Washing and Clearing:**
  - Rinse excess Fast Green with a clearing solution (e.g., xylene with a few drops of 100% ethanol).
  - Clear the sections in two changes of xylene.
- **Mounting:**
  - Mount the sections in a suitable mounting medium.

## Expected Results with Safranin and Fast Green

Tissue Element	Staining Color
Lignified cell walls (xylem, sclerenchyma)	Bright Red
Suberized or cutinized cell walls	Bright Red
Nuclei and chromosomes	Bright Red
Cellulosic cell walls (parenchyma, collenchyma)	Brilliant Green
Cytoplasm	Brilliant Green

## Mechanism of Safranin and Fast Green Staining

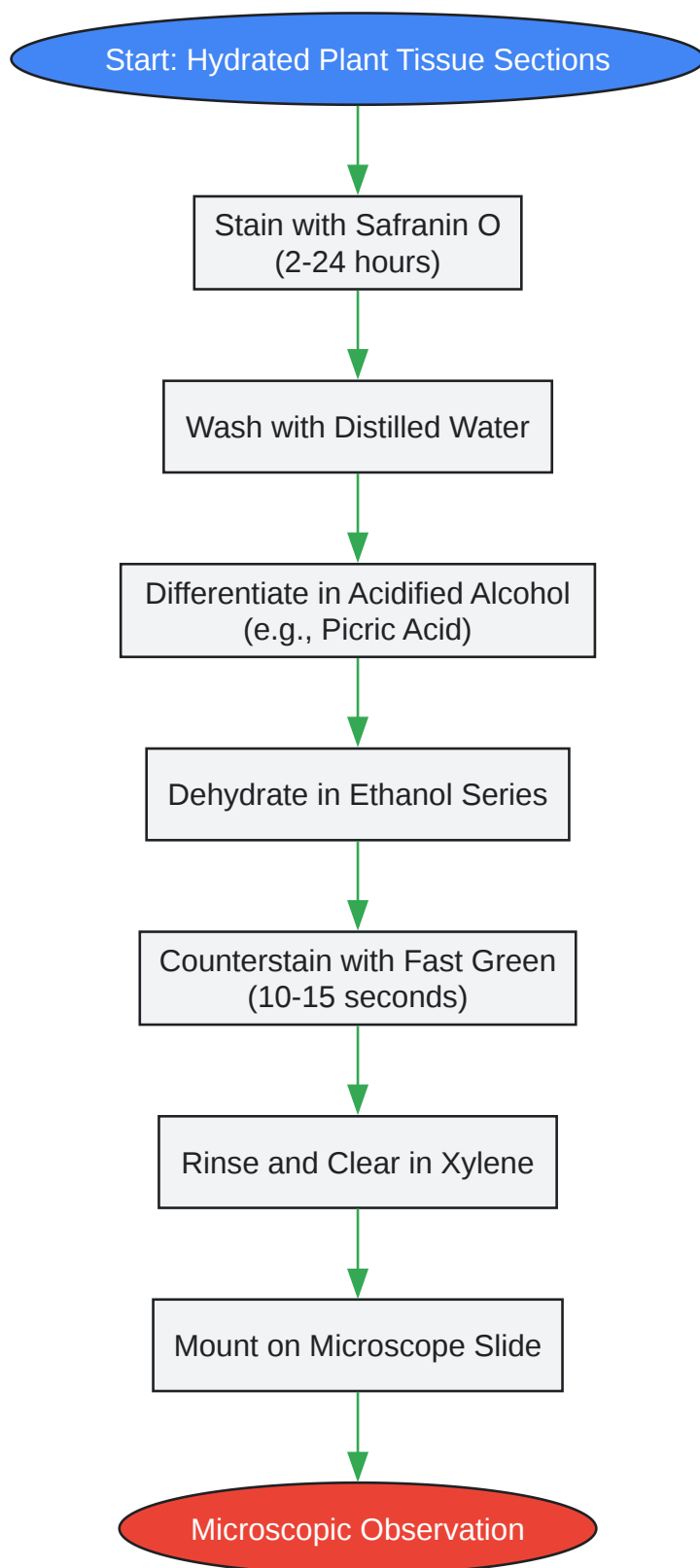


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Caption: Differential binding mechanisms of Safranin O and Fast Green FCF to plant cell wall components.

## Experimental Workflow for Safranin and Fast Green Staining





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Caption: Experimental workflow for the Safranin and Fast Green double-staining method.

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## References

- 1. youtube.com [youtube.com]
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